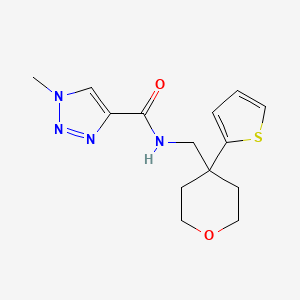

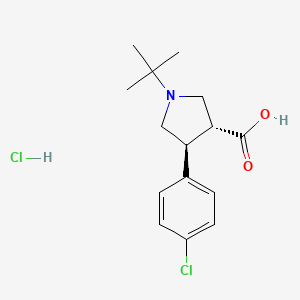

![molecular formula C19H23NO4S3 B2662096 (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448045-54-2](/img/structure/B2662096.png)

(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H23NO4S3 and its molecular weight is 425.58. The purity is usually 95%.

BenchChem offers high-quality (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization of Regioregular Water-Soluble 3,4-Propylenedioxythiophene Derivative

This study involves the synthesis and characterization of a water-soluble sulfonated monomer based on 3,4-propylenedioxythiophene (ProDOT-sultone). The synthesis method includes the O-alkylation of the corresponding unreactive β,β-disubstituted hydroxyl group with propane sultone, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This new monomer was then polymerized to produce regioregular water-soluble conjugated anionic polyelectrolytes. These were used in the fabrication of solid-state electrochromic devices, which demonstrated superior electrochromic properties compared to the regiorandom 3,4-ethylenedioxythiophene (EDOT) derivative in terms of color contrast, switching time, coloration efficiency, and conductivity in thin films (Jain et al., 2009).

1,3-Dipolar Cycloadditions to Bicyclic Olefins

This research explores the 1,3-dipolar cycloadditions of various nitrile oxides and phenyl azide to 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. The study observed that these cycloadditions occurred exclusively to the C6–C7 double bond, leading to two exo regioisomers. This work extends the understanding of the "exo rule" in 1,3-dipolar cycloadditions to bicyclic olefins and provides insights into the exo stereoselectivity and regioselectivity of these cycloadditions (Taniguchi et al., 1978).

Methyl 2-Iodo-2-(Phenylsulfonyl)-4-Pentenoate in Atom-Transfer Radical Cyclizations

In this study, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate was reacted with N-BOC-allylamine to yield substituted 3-azabicyclo-[3.3.0]octanes. The research demonstrates a process that involves iodine atom-transfer annulation followed by an ionic cyclization. This method enabled efficient conversion of the geminal carbomethoxy and phenylsulfonyl groups into either an exocyclic olefin or a carbonyl group. This technique suggests a way for using phenylsulfonylacetates as surrogates for acyl radicals in synthesis (Flynn et al., 1992).

Use of Methyl 2-Iodo-2-(Phenylsulfonyl)-4-Pentenoate in Atom-Transfer Radical Cyclizations

This research investigates the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to annulation products containing carbonyl or exo-methylene functionality. The study demonstrates the effectiveness of this approach in synthesizing complex molecules, showcasing the potential of this compound in organic synthesis (Flynn et al., 1992).

特性

IUPAC Name |

3-(benzenesulfonyl)-8-(5-ethylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S3/c1-2-16-10-11-19(25-16)27(23,24)20-14-8-9-15(20)13-18(12-14)26(21,22)17-6-4-3-5-7-17/h3-7,10-11,14-15,18H,2,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYNAOLHWUFRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)

![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)

![2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2662030.png)

![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)

![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)